molecular formula C23H23N B12526573 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 802302-03-0

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12526573
CAS No.: 802302-03-0
M. Wt: 313.4 g/mol
InChI Key: GXJZAPYTAYOUNL-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2,2-diphenylethyl group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential neuroprotective effects and its ability to interact with various neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the scientific community.

Properties

CAS No.

802302-03-0

Molecular Formula

C23H23N

Molecular Weight

313.4 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C23H23N/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)17-23-21-14-8-7-13-20(21)15-16-24-23/h1-14,22-24H,15-17H2

InChI Key

GXJZAPYTAYOUNL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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